Cas no 107611-11-0 (Benzothiazole,5-chloro-2-ethyl-)

Benzothiazole,5-chloro-2-ethyl- is a halogenated benzothiazole derivative characterized by its chloro and ethyl substituents at the 5- and 2-positions, respectively. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its structural features contribute to enhanced reactivity and selectivity in cross-coupling and heterocyclic functionalization reactions. The chloro group facilitates further derivatization, while the ethyl moiety can influence steric and electronic properties. The compound is valued for its stability under standard conditions and compatibility with a range of synthetic methodologies. Proper handling and storage are recommended due to potential sensitivity to moisture or light.
Benzothiazole,5-chloro-2-ethyl- structure
107611-11-0 structure
商品名:Benzothiazole,5-chloro-2-ethyl-
CAS番号:107611-11-0
MF:C9H8NSCl
メガワット:197.68452
CID:127613
PubChem ID:11287082

Benzothiazole,5-chloro-2-ethyl- 化学的及び物理的性質

名前と識別子

    • Benzothiazole,5-chloro-2-ethyl-
    • Benzothiazole, 5-chloro-2-ethyl- (9CI)
    • SCHEMBL9892808
    • AKOS006309855
    • 5-chloro-2-ethylbenzo[d]thiazole
    • 107611-11-0
    • 5-Chloro-2-ethyl-1,3-benzothiazole
    • インチ: InChI=1S/C9H8ClNS/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2H2,1H3
    • InChIKey: FHNDWGLSMGUUPO-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC2N=C(CC)SC=2C=C1

計算された属性

  • せいみつぶんしりょう: 197.00674
  • どういたいしつりょう: 197.0065981g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 41.1Ų

じっけんとくせい

  • PSA: 12.89

Benzothiazole,5-chloro-2-ethyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM485306-1g
5-Chloro-2-ethylbenzo[d]thiazole
107611-11-0 97%
1g
$1071 2023-11-25

Benzothiazole,5-chloro-2-ethyl- 関連文献

Benzothiazole,5-chloro-2-ethyl-に関する追加情報

Benzothiazole,5-chloro-2-ethyl- and Its Significance in Modern Chemical Biology

Benzothiazole,5-chloro-2-ethyl- (CAS No. 107611-11-0) is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to the benzothiazole family, which is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of both chloro and ethyl substituents in the benzothiazole core enhances its chemical reactivity and biological potency, making it a valuable scaffold for drug discovery and development.

The< strong>benzothiazole scaffold is a fused ring system consisting of a benzene ring and a thiazole ring, connected at the 2-5 positions. This structural motif is found in numerous bioactive molecules, highlighting its importance in medicinal chemistry. The< strong>5-chloro-2-ethyl derivative of benzothiazole has been extensively studied for its potential therapeutic applications. The chlorine atom at the 5-position introduces a polar region that can interact with biological targets, while the ethyl group at the 2-position adds bulk and influences the compound's solubility and metabolic stability.

Recent advancements in chemical biology have highlighted the< strong>pharmacological significance of benzothiazole derivatives. Studies have demonstrated that these compounds can modulate various biological pathways by interacting with specific enzymes and receptors. For instance,< strong>Benzothiazole,5-chloro-2-ethyl has been shown to inhibit the activity of certain kinases, which are key players in cancer cell proliferation. Additionally, it has exhibited promising effects against infectious diseases by targeting bacterial enzymes essential for their survival.

The< strong>synthesis of< strong>Benzothiazole,5-chloro-2-ethyl involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group transformations such as chlorination and alkylation. The use of advanced catalytic systems has further improved the efficiency of these synthetic processes, enabling the production of large quantities of the compound for research and industrial applications.

In vitro studies have revealed that< strong>Benzothiazole,5-chloro-2-ethyl possesses remarkable< strong>biological activity. It has been found to exhibit potent antimicrobial properties against a range of bacteria, including multidrug-resistant strains. This makes it a promising candidate for developing novel antibiotics to combat emerging infectious diseases. Furthermore, preclinical studies have shown that this compound can induce apoptosis in cancer cells by disrupting critical cellular signaling pathways.

The< strong>drug discovery process often involves screening large libraries of compounds for their biological activity. Benzothiazole derivatives, including< strong>Benzothiazole,5-chloro-2-ethyl, are frequently included in these screens due to their known bioactivity. High-throughput screening techniques have enabled researchers to identify lead compounds that can be further optimized into effective drugs. Computational methods such as molecular docking have also been employed to predict the binding affinity of these compounds to target proteins, facilitating the rational design of new derivatives.

The< strong>pharmacokinetic properties of< strong>Benzothiazole,5-chloro-2-ethyl are another critical aspect of its potential as a therapeutic agent. Studies have investigated its absorption, distribution, metabolism, and excretion (ADME) profiles to understand how it behaves within the body. These studies have provided insights into how modifications to the molecular structure can improve pharmacokinetic properties, leading to more effective drug candidates.

The< strong>future directions in research on< strong>Benzothiazole derivatives are promising and multifaceted. One area of focus is the development of novel synthetic methodologies that can produce complex derivatives with enhanced biological activity. Another key direction is the exploration of new therapeutic applications through interdisciplinary approaches combining chemistry, biology, and medicine. Additionally, advances in biotechnology have opened up possibilities for using genetically engineered organisms to produce these compounds more efficiently.

In conclusion,< strong>Benzothiazole,5-chloro-2-ethyl (CAS No. 107611-11-0) is a versatile compound with significant potential in chemical biology and drug discovery. Its unique structure and bioactivity make it a valuable tool for developing new therapeutic agents against various diseases. As research continues to uncover new applications and improve synthetic methods, this compound is poised to play an increasingly important role in modern medicine.

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